![molecular formula C20H19ClN4OS B2504011 4-[(联苯-4-磺酰基)氨基]-N-(3-甲苯基)苯甲酰胺 CAS No. 1251543-63-1](/img/structure/B2504011.png)

4-[(联苯-4-磺酰基)氨基]-N-(3-甲苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including anticonvulsant, antiarrhythmic, and anticancer properties. These compounds typically consist of a benzamide moiety substituted with various functional groups that modulate their biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the acylation of aniline compounds with acid chlorides or esters, followed by various substitution reactions to introduce different functional groups. For example, the synthesis of analogues of 4-amino-N-(1-phenylethyl)benzamide showed that acylation and alkylation of the amino group resulted in a loss of anticonvulsant activity . Similarly, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides involved the introduction of an imidazolyl moiety, which was found to be a viable replacement for the methylsulfonylamino group to produce class III electrophysiological activity . These studies highlight the importance of the substituents on the benzamide core structure in determining the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity and interaction with biological targets. For instance, the introduction of a heteroarylaminomethyl group in 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides led to the inhibition of histone deacetylase (HDAC) and the induction of hyperacetylation of histones . The molecular structure, including the arrangement of substituents and the presence of intramolecular hydrogen bonds, can significantly influence the compound's binding affinity and specificity towards its target.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including substitution, addition, and redox reactions, depending on their substituents. For example, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide involved a substitution reaction in aqueous media . The reactivity of these compounds can be further explored through kinetic investigations, as demonstrated by the study of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which provided insights into the substitution reactions in aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and photoluminescence, are influenced by their molecular structure. The synthesis and characterization of 4-methyl-N-{2-([1-alkyl-2-[2-(p-tolylsulfonylamino)phenyl]benzimidazol-5-yl]iminomethyl)phenyl}benzenesulfonamides revealed their photoluminescence properties . Additionally, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provided insights into its solid-state properties, including the presence of a strong intramolecular hydrogen bond . These properties are essential for understanding the compound's stability, bioavailability, and potential applications in various fields, including materials science and pharmaceuticals.

科学研究应用

合成和生物学评估

4-氨基-N-(2,6-二甲苯基)苯甲酰胺及其衍生物已被合成并评估其抗惊厥活性。与苯妥英在最大电休克发作试验中相比,这些化合物显示出优异的疗效,突出了它们作为抗惊厥剂的潜力 (Lambert 等,1995)。类似地,其他氨基取代的苯甲酰胺已被研究其抗惊厥特性,提供了对构效关系的见解,并提出了进一步的修饰以增强疗效 (Clark & Davenport,1987)。

抗菌活性

合成工作产生了具有有效抗菌活性的苯甲酰胺,例如 4-((4,4-二甲基-2,6-二氧代环己叉亚烷基)甲基氨基)-N-(取代的)苯磺酰胺。这些化合物对革兰氏阳性菌和革兰氏阴性菌以及真菌均显示出显着的活性,证明了它们在解决抗菌素耐药性方面的潜力 (Ghorab 等,2017)。

抗氧化活性

氨基取代苯甲酰胺的电化学氧化已被研究,提供了对其抗氧化活性的见解。这些化合物通过清除自由基作为强效抗氧化剂,这一特性对于预防氧化应激和相关疾病至关重要 (Jovanović 等,2020)。

材料科学应用

在材料科学中,氨基取代苯甲酰胺的衍生物已用于合成高附着力、无卷曲的聚酰亚胺/铜层压板。由于其增强的机械和热性能,此类材料对电子应用具有重要意义 (Chen 等,1994)。

属性

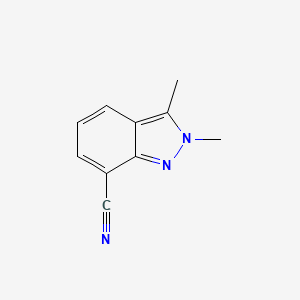

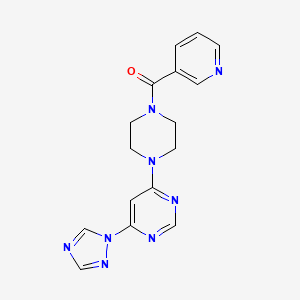

IUPAC Name |

[4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4OS/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGJHYHSWAPWKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Cl)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)

![2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2503931.png)

![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)

![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2503947.png)